Bis(pentafluorophenyl)oxalate

Overview

Description

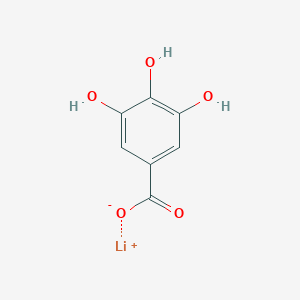

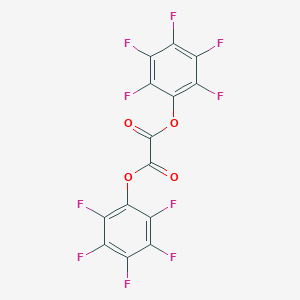

Bis(pentafluorophenyl)oxalate is a chemical compound that is part of a broader class of substances known for their interesting chemical and physical properties. The compound is characterized by the presence of pentafluorophenyl groups attached to an oxalate moiety. This structure is known to impart unique characteristics to the compound, such as strong emission properties and the ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of bis(pentafluorophenyl)-related compounds often involves nucleophilic aromatic substitution (SNAr) reactions. For example, the synthesis of 1,2-bis(pentafluorophenyl)-o-carborane and its arylthio derivatives has been reported, where the regioselective arylthiolation was successfully achieved through SNAr . Additionally, the synthesis of bis(pentafluorophenyl)phosphinous acid and its addition to α,β-alkenones and α,β,β'-alkene-diones in anhydrous Et2O has been described, leading to bis(pentafluorophenyl)phosphorylated alkanones and alkanediones .

Molecular Structure Analysis

The molecular structure of bis(pentafluorophenyl)-related compounds has been studied using various techniques such as single-crystal X-ray diffraction, FTIR, NMR spectroscopy, and computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) . These studies provide detailed information on the geometry, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the behavior of these compounds.

Chemical Reactions Analysis

This compound and its derivatives are known to undergo a variety of chemical reactions. For instance, bis(pentafluorophenyl)borane has been used to catalyze the E-selective isomerization of terminal alkenes to internal alkenes . Moreover, bis(pentafluorophenyl) derivatives have been involved in reactions with elements like tellurium, sulfur, and selenium, leading to the formation of chalcogen-bridged iron carbonyl complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, bis(perfluoroaryl)-o-carboranes with various para-substituents exhibit strong multicolor emission in the solid state, which suggests an aggregation-induced emission (AIE) character . The crystallographic studies provide insights into the conformational flexibility and arrangement of these compounds, which are important for understanding their properties . Additionally, the theoretical calculations of properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and thermodynamic properties at different temperatures have been performed to predict the behavior of these compounds .

Scientific Research Applications

Chemiluminescence in High-Performance Liquid Chromatography

Bis(pentafluorophenyl)oxalate is evaluated for its use in chemiluminescence reactions, particularly in high-performance liquid chromatography (HPLC). It's noted for its intensity, rate of chemiluminescence decay, solubility in various solvents, and stability with hydrogen peroxide, making it a suitable choice for pH 8 column eluates (Honda, Miyaguchi, & Imai, 1985).

Molecular Structure Analysis

The compound's molecular characteristics and structural parameters have been extensively studied, with comparisons between theoretical predictions and experimental observations. Such analyses involve various spectroscopic techniques and calculations using density functional theory (Şahin, Kantar, Şaşmaz, & Büyükgüngör, 2016).

Polymer Composite Synthesis

This compound is also involved in the synthesis of polymer composites. These composites are evaluated for light capacity availability at both room and low temperatures, showcasing potential practical applications (Petre & Zecheru, 2013).

Chemiluminescence Quantum Yields

The compound's absolute chemiluminescence quantum yields in reactions with hydrogen peroxide and fluorescent compounds have been quantitatively determined. This research aids in calibrating chemiluminescence monitoring spectrometers (Catherall, Palmer, & Cundall, 1989).

Catalysis Applications

This compound has found application in catalysis, particularly as co-catalysts in metallocene-based industrial processes for olefin polymerization (Piers & Chivers, 1997, 1998).

Stability in Detection Systems

Its stability in detection systems, especially in high-performance liquid chromatography with chemiluminescence detection, is significant. This stability contributes to its effectiveness in detecting fluorescent compounds (Imai, Matsunaga, Tsukamoto, & Nishitani, 1987).

Mechanism of Action

Target of Action

Bis(pentafluorophenyl) Oxalate, also known as PFPO , is primarily used as a chemiluminescence reagent . Its primary targets are fluorescent compounds , which it interacts with to produce a chemiluminescent reaction .

Mode of Action

The compound works by reacting with these fluorescent compounds in the presence of hydrogen peroxide . This reaction results in the emission of light, a process known as chemiluminescence . The emitted light can then be detected and measured, providing valuable information about the target compounds.

Biochemical Pathways

energy transfer processes . In these processes, the energy released from the reaction between Bis(pentafluorophenyl) Oxalate and a target compound is transferred to a fluorophore, causing it to emit light .

Result of Action

The primary result of Bis(pentafluorophenyl) Oxalate’s action is the production of light through chemiluminescence . This light can be measured and used to quantify the presence of target compounds, making Bis(pentafluorophenyl) Oxalate a valuable tool in various research and diagnostic applications.

Action Environment

The efficacy and stability of Bis(pentafluorophenyl) Oxalate can be influenced by various environmental factors. For instance, the chemiluminescent reaction it catalyzes requires the presence of hydrogen peroxide . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially impact the efficiency of this reaction.

Future Directions

properties

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTUYHWOWDFXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371102 | |

| Record name | Bis(pentafluorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16536-48-4 | |

| Record name | Bis(pentafluorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does Bis(pentafluorophenyl)oxalate play in the detection of estradiol in plasma?

A: this compound (PFPO) acts as a chemiluminescent reagent in the detection method described in the research paper []. It is not a target of estradiol or involved in its biological pathways. Instead, PFPO participates in a chemical reaction that generates light when it reacts with a derivative of estradiol (dansylated-estradiol) in the presence of hydrogen peroxide. This light emission is then measured to determine the concentration of estradiol in the sample.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

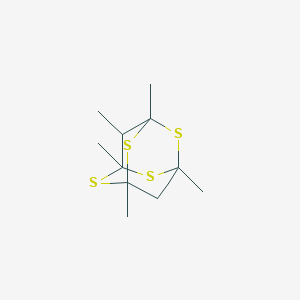

![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)